ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a cyclohexylidene moiety, which is further substituted with a methoxyphenyl group. The presence of multiple functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)-2,6-dioxocyclohexanone, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product. Industrial methods focus on maximizing yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the cyclohexylidene moiety can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced cyclohexylidene derivatives.
Substitution: Various substituted benzoates and cyclohexylidene derivatives.
Scientific Research Applications
Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, the methoxyphenyl group may interact with specific binding sites, while the cyclohexylidene moiety can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: A simpler ester with fewer functional groups.
4-(4-Methoxyphenyl)-2,6-dioxocyclohexanone: A precursor in the synthesis of the target compound.
Benzoate esters: A broad class of compounds with varying substituents on the benzene ring.
Properties
IUPAC Name |
ethyl 4-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-3-29-23(27)16-4-8-18(9-5-16)24-14-20-21(25)12-17(13-22(20)26)15-6-10-19(28-2)11-7-15/h4-11,14,17,25H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCOHIDWZGAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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